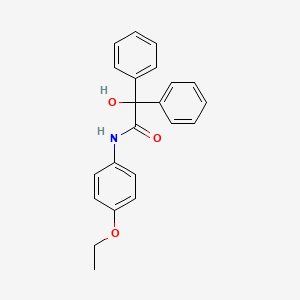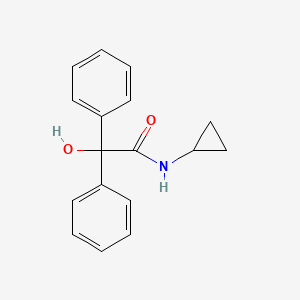
N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide, also known as MPS or MPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPS is a selective antagonist of the mineralocorticoid receptor, a type of steroid hormone receptor that is involved in the regulation of electrolyte and water balance in the body. In
作用機序
N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide acts as a selective antagonist of the mineralocorticoid receptor, which is a type of steroid hormone receptor that is involved in the regulation of electrolyte and water balance in the body. By blocking this receptor, N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide reduces the effects of aldosterone, a hormone that promotes sodium retention and potassium excretion. This leads to a reduction in blood pressure and an improvement in cardiovascular function.
Biochemical and Physiological Effects:
N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide has been shown to reduce blood pressure and improve cardiovascular function. N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide in lab experiments is its selectivity for the mineralocorticoid receptor. This allows researchers to study the effects of blocking this specific receptor without affecting other steroid hormone receptors. However, one limitation of using N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide is its complex synthesis method, which may limit its availability for research.
将来の方向性
There are a number of future directions for research on N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide. One area of interest is the potential therapeutic applications of N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide in the treatment of cardiovascular disease. Further studies are needed to determine the optimal dosage and administration of N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide for these conditions. Another area of interest is the potential use of N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide in the treatment of other conditions, such as diabetes and chronic kidney disease. Additionally, further research is needed to explore the mechanisms of action of N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide and its effects on other physiological systems in the body.
合成法
The synthesis of N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide involves the reaction of 2-phenoxyphenylboronic acid with 5-morpholin-4-ylsulfonyl chloride in the presence of a palladium catalyst. The resulting intermediate product is then reacted with 3-phenylpropanoyl chloride to yield N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide. The synthesis of N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide has been studied extensively in the field of cardiovascular research due to its potential therapeutic applications in the treatment of hypertension, heart failure, and other cardiovascular diseases. N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide has been shown to selectively block the mineralocorticoid receptor, which is involved in the regulation of blood pressure and electrolyte balance. By blocking this receptor, N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide has the potential to reduce blood pressure and improve cardiovascular function.
特性
IUPAC Name |
N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c28-25(14-11-20-7-3-1-4-8-20)26-23-19-22(33(29,30)27-15-17-31-18-16-27)12-13-24(23)32-21-9-5-2-6-10-21/h1-10,12-13,19H,11,14-18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZURNMWUHJXADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,5-difluorophenyl)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468682.png)
![(E)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B7468686.png)
![[2-[1-(4-Ethylphenyl)ethylamino]-2-oxoethyl] 2-(4-ethylphenoxy)acetate](/img/structure/B7468693.png)
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7468699.png)
![[2-(furan-2-ylmethylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468707.png)

![[2-(2-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468710.png)

![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B7468716.png)
![ethyl 4-[[2-[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]oxyacetyl]amino]benzoate](/img/structure/B7468733.png)
![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)
![[2-[(2-Methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-chloro-3-nitrobenzoate](/img/structure/B7468771.png)
![[2-[1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7468773.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)